Structural Elucidation of 3-Difluoromethyl-1-methylpyrazole and its Derivatives: A Comprehensive NMR Guide
Structural Elucidation of 3-Difluoromethyl-1-methylpyrazole and its Derivatives: A Comprehensive NMR Guide
The Strategic Importance of the Scaffold
The 3-difluoromethyl-1-methylpyrazole core is one of the most privileged scaffolds in modern agrochemistry and medicinal chemistry. It serves as the primary building block for a vast class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, including blockbuster active ingredients like bixafen, fluxapyroxad, sedaxane, and inpyrfluxam[1].
For drug development professionals and synthetic chemists, the precise structural characterization of this heterocycle—specifically its 4-carboxylic acid derivative (DFPA) and 4-carboxylate ethyl ester (DFMMP)—is critical. Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive analytical fingerprint for these compounds. This whitepaper details the mechanistic causality behind the 1 H and 13 C NMR chemical shifts of this scaffold and establishes a self-validating experimental protocol for its synthesis and characterization.
Mechanistic Origins of NMR Chemical Shifts
The unique electronic environment of the 3-difluoromethyl-1-methylpyrazole ring is governed by the strong electron-withdrawing nature of the −CF2H group, the inductive effect of the N -methyl group, and the aromatic ring current of the pyrazole core.
1 H NMR Causality: Deshielding and Geminal Spin-Spin Coupling
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The −CF2H Proton: The most diagnostic feature in the 1 H NMR spectrum is the difluoromethyl proton. Due to the strong electron-withdrawing effect of the two fluorine atoms, this proton is highly deshielded, typically resonating between 6.8 and 7.2 ppm depending on the C4 substituent[2]. More importantly, it is split into a distinct triplet by the two equivalent 19 F nuclei (spin I=1/2 ). The geminal proton-fluorine coupling constant ( 2JHF ) is massive—typically 52 to 56 Hz —providing an unmistakable analytical signature[2].
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The N−CH3 Protons: The methyl group attached to the N1 position appears as a sharp singlet. The electronegative nitrogen atom deshields these protons, shifting them downfield to approximately 3.9 to 4.1 ppm , distinguishing them from standard aliphatic methyl groups[2].
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The Pyrazole H5 Proton: The lone aromatic proton at the C5 position is highly sensitive to the substituent at C4. In DFPA (the carboxylic acid), the electron-withdrawing carbonyl group further deshields H5, pushing it to ~8.3 ppm in DMSO- d6 [2].
13 C NMR Causality: Heteronuclear Splitting
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The −CF2H Carbon: In the 13 C NMR spectrum, the carbon atom of the difluoromethyl group is heavily deshielded, resonating at approximately 109.6 ppm . The one-bond carbon-fluorine coupling ( 1JCF ) splits this signal into a triplet with an enormous coupling constant of ~234 Hz [3].
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The Pyrazole C3 Carbon: The C3 carbon, directly attached to the −CF2H group, experiences a two-bond heteronuclear coupling ( 2JCF ). This results in a triplet at 145.1 ppm with a coupling constant of ~24 Hz [3].
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The Pyrazole C4 Carbon: The C4 carbon, being one bond further away, exhibits a weak three-bond coupling ( 3JCF≈3 Hz), appearing as a tightly spaced triplet at 113.0 ppm [3].
Quantitative Data Summaries
The following tables synthesize the definitive 1 H and 13 C NMR chemical shifts for the core derivatives of the scaffold.
Table 1: 1 H NMR Chemical Shifts (400 MHz)
| Compound / Derivative | Solvent | Pyrazole-H5 (ppm) | −CF2H (ppm) | N−CH3 (ppm) | Other Protons (ppm) |
| DFPA (4-Carboxylic Acid) | DMSO- d6 | 8.31 (s, 1H) | 7.18 (t, J=54 Hz, 1H) | 3.89 (s, 3H) | 12.78 (s, 1H, COOH) |
| DFMMP (Ethyl Ester) | CDCl 3 | 7.90 (s, 1H) | 7.10 (t, J=54 Hz, 1H) | 3.90 (s, 3H) | 4.30 (q, 2H), 1.40 (t, 3H) |
| 4-Carbaldehyde | CDCl 3 | 7.73 (s, 1H) | 6.85 (t, J=54 Hz, 1H) | 4.10 (s, 3H) | 10.10 (s, 1H, CHO) |
Table 2: 13 C NMR Chemical Shifts (125 MHz) for DFPA in DMSO- d6
| Carbon Position | Chemical Shift (ppm) | Multiplicity & Coupling ( J ) | Causality / Assignment |
| C=O (Carboxyl) | 163.0 | Singlet | Highly deshielded carbonyl carbon. |
| C3 (Pyrazole) | 145.1 | Triplet, 2JCF=24 Hz | Deshielded by adjacent N and −CF2H group. |
| C5 (Pyrazole) | 136.1 | Singlet | Aromatic CH adjacent to N−CH3 . |
| C4 (Pyrazole) | 113.0 | Triplet, 3JCF=3 Hz | Shielded relative to C3/C5; weak long-range coupling. |
| −CF2H | 109.6 | Triplet, 1JCF=234 Hz | Massive one-bond heteronuclear splitting. |
| N−CH3 | 39.2 | Singlet | Aliphatic carbon shifted by electronegative N1. |
Experimental Workflow: Synthesis & Self-Validating NMR Protocol
To ensure absolute trustworthiness in structural assignment, the analytical workflow must be integrated directly into the synthetic pathway as a self-validating loop. The conversion of DFMMP to DFPA provides an excellent model for this.
Step 1: Regioselective Cyclization (Synthesis of DFMMP) React ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate with methylhydrazine at precisely controlled temperatures (0°C to 20°C) to ensure regioselective ring closure, favoring the 1,3-isomer over the 1,5-isomer. Extract the resulting DFMMP with dichloromethane.
Step 2: Saponification (Synthesis of DFPA) Treat the DFMMP with 10% aqueous NaOH at 60°C for 2 hours. The base hydrolyzes the ethyl ester to the sodium carboxylate salt.
Step 3: Acidification and Isolation Cool the aqueous layer to 10°C and acidify with 31% HCl to pH 1–2. The free 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.
Step 4: Self-Validating NMR Preparation
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Dissolve 15–20 mg of the dried DFPA in 0.5 mL of high-purity DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
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Acquire the 1 H spectrum (400 MHz, 16 scans) and the 13 C spectrum (125 MHz, 512 scans).
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Self-Validation Check: The protocol validates itself if the 1 H spectrum shows the complete absence of the ethyl ester signals (the quartet at ~4.3 ppm and the triplet at ~1.4 ppm) and the emergence of a broad, highly deshielded singlet at 12.78 ppm corresponding to the free carboxylic acid proton. No external calibration curves are required to confirm quantitative deprotection.
Workflow Visualization
The following diagram illustrates the synthetic progression and the integrated analytical validation loops required to confirm the 3-difluoromethyl-1-methylpyrazole scaffold.
Caption: Synthetic pathway of the DFPA scaffold with integrated self-validating NMR quality control loops.
References
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PROCESS FOR PREPARING 1,3-DISUBSTITUTED PYRAZOLE COMPOUNDS (EP 2496560 B1) . European Patent Office. Contains definitive 13 C and 19 F NMR shift data for DFPA.3
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Method of preparing 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid (WO2017054112A1) . World Intellectual Property Organization. Contains 1 H NMR spectral data and synthetic methodology for DFPA. 2
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Photodegradation of an Anilide Fungicide Inpyrfluxam in Water and Nitrate Aqueous Solution . Journal of Agricultural and Food Chemistry (2021). Details the structural identification of related pyrazole-4-carboxamide derivatives. 1
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Process for preparing 1-alkyl-3-fluoroalkyl-1h-pyrazole-4-carboxylic acid chlorides (US20150126748A1) . US Patent Office. Contains 1 H NMR data for 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbaldehyde. 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2017054112A1 - Method of preparing 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. US20150126748A1 - Process for preparing 1-alkyl-3-fluoroalkyl-1h-pyrazole-4-carboxylic acid chlorides - Google Patents [patents.google.com]
